2-Amino-7-fluoro-3-propylquinoline

Description

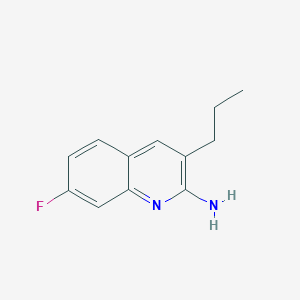

Quinoline (B57606), a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a "privileged scaffold" in chemical research. researchgate.netfoodb.ca This means its structural framework is frequently found in biologically active compounds and functional materials. scbio.cn The versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of its properties for a wide range of applications. foodb.ca

Structure

2D Structure

3D Structure

Properties

CAS No. |

948294-22-2 |

|---|---|

Molecular Formula |

C12H13FN2 |

Molecular Weight |

204.24 g/mol |

IUPAC Name |

7-fluoro-3-propylquinolin-2-amine |

InChI |

InChI=1S/C12H13FN2/c1-2-3-9-6-8-4-5-10(13)7-11(8)15-12(9)14/h4-7H,2-3H2,1H3,(H2,14,15) |

InChI Key |

JNMWKIHZYKBJGI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(N=C2C=C(C=CC2=C1)F)N |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2 Amino 7 Fluoro 3 Propylquinoline

Reactivity of the 2-Amino Group

The 2-amino group on the quinoline (B57606) ring is a key site for various chemical modifications, including amidation, acylation, and condensation reactions.

Amidation and Acylation Reactions

The primary amine at the C-2 position can readily undergo acylation to form amides. This transformation is typically achieved by reacting 2-Amino-7-fluoro-3-propylquinoline with acylating agents such as acyl chlorides or anhydrides. masterorganicchemistry.com These reactions are often carried out in the presence of a base to neutralize the acidic byproduct. masterorganicchemistry.com The resulting N-acylated products can exhibit altered biological activities and physicochemical properties compared to the parent amine.

For instance, the acylation of similar amino-heterocycles has been explored to generate compounds with modified biological profiles. nih.gov The general scheme for such a reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. masterorganicchemistry.com

Table 1: Examples of Amidation/Acylation Reactions on Aminoquinolines

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Acyl Chloride | N-(7-fluoro-3-propylquinolin-2-yl)amide | Acylation |

| This compound | Carboxylic Anhydride (B1165640) | N-(7-fluoro-3-propylquinolin-2-yl)amide | Acylation |

Condensation Reactions

The 2-amino group can also participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). These reactions are typically catalyzed by acids and involve the formation of a carbinolamine intermediate, which then dehydrates to yield the imine.

Furthermore, condensation reactions can lead to the formation of more complex heterocyclic systems. For example, the reaction of aminoquinolines with diketones or other bifunctional reagents can result in the construction of new fused ring systems. researchgate.net

Reactivity Influenced by the 7-Fluoro Substituent

The fluorine atom at the C-7 position significantly influences the electronic properties of the quinoline ring, thereby affecting its reactivity in substitution reactions.

Electronic Effects of Fluorine on Aromatic Substitution

Fluorine is a highly electronegative atom, and its presence on the quinoline ring has a dual electronic effect. It exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). In the case of 7-fluoroquinoline (B188112) derivatives, the inductive effect generally deactivates the ring towards electrophilic aromatic substitution. Conversely, this electron-withdrawing nature can activate the ring for nucleophilic aromatic substitution. researchgate.net

The position of the fluorine atom is crucial in directing the outcome of substitution reactions. nih.gov The electronic modulation by substituents can be harnessed to fine-tune the properties of quinoline derivatives for various applications. researchgate.net

Nucleophilic Aromatic Substitution Pathways

The electron-withdrawing nature of the fluorine atom at the C-7 position can facilitate nucleophilic aromatic substitution (SNA_r) reactions. mdpi.com In these reactions, a nucleophile attacks the carbon atom bearing the fluorine, leading to its displacement. The reactivity in SNA_r reactions is dependent on the nature of the nucleophile and the reaction conditions. mdpi.com

The C-7 position of fluoroquinolones is known to be a site for interaction with biological targets, and modifications at this position can greatly influence potency and spectrum of activity. nih.gov The introduction of various nucleophiles, such as amines and alcohols, at the C-7 position can lead to a diverse range of derivatives with potentially enhanced biological properties. mdpi.comnih.gov

Table 2: Nucleophilic Aromatic Substitution on Fluoroquinolines

| Fluoroquinoline Derivative | Nucleophile | Product |

| 7-Fluoroquinoline | Amine | 7-Aminoquinoline |

| 7-Fluoroquinoline | Alcohol | 7-Alkoxyquinoline |

| 7-Fluoroquinoline | Thiol | 7-Thioetherquinoline |

Transformations of the 3-Propyl Side Chain

The 3-propyl side chain offers another handle for chemical modification, although it is generally less reactive than the amino group or the activated aromatic ring. Transformations of the alkyl side chain typically require more forcing conditions or specific catalytic systems.

Possible transformations of the propyl group could include oxidation to introduce a carbonyl or hydroxyl group. For instance, selective oxidation of the benzylic position of the propyl group could yield a ketone. However, such reactions would need to be carefully controlled to avoid over-oxidation or reaction at other sites of the molecule.

Palladium-catalyzed cross-coupling reactions could also be envisioned for the functionalization of the propyl chain, provided a suitable precursor with a leaving group on the chain is available. nih.gov

Oxidation and Reduction Reactions

The oxidation of aminoquinolines can be a complex process, often yielding a variety of products depending on the oxidizing agent and reaction conditions. For instance, the oxidation of fluoroquinolone antibacterial agents by manganese oxide has been reported to proceed via the piperazine (B1678402) ring, a common substituent at the C-7 position in that class of compounds. researchgate.net This suggests that the amino group of this compound could be susceptible to oxidation, potentially leading to the formation of nitroquinolines or quinoline-N-oxides. The latter can serve as valuable intermediates for further functionalization. researchgate.net The oxidation of amino-substituted aromatics can also lead to the formation of colored products through polymerization, as observed in the chemical oxidation of 5-aminoquinoline.

Conversely, the reduction of the quinoline nucleus can lead to the formation of tetrahydroquinoline derivatives, which are important structural motifs in many biologically active compounds. While specific reduction methods for this compound are not extensively documented, general methods for quinoline reduction, such as catalytic hydrogenation, are likely applicable. rsc.org The presence of the fluorine atom may influence the reaction conditions required for efficient reduction.

A summary of potential oxidation and reduction reactions is presented in the table below.

| Reaction Type | Potential Reagents | Potential Products |

| Oxidation | Manganese Oxide, Peroxy acids | Nitroquinolines, Quinoline-N-oxides |

| Reduction | Catalytic Hydrogenation (e.g., H2/Pd) | 2-Amino-7-fluoro-3-propyl-1,2,3,4-tetrahydroquinoline |

Functionalization via C-H Activation

The direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to the modification of heterocyclic scaffolds. nih.govrsc.orgnih.gov For quinolines, C-H activation can be directed to various positions depending on the catalyst and directing groups employed. nih.govrsc.orgnih.govmdpi.commdpi.com The presence of the amino group and the propyl group in this compound could direct C-H activation to specific positions. For example, rhodium-catalyzed C-H activation has been shown to functionalize the C-H bond at the 2-position of quinolines, while other metals can target different positions. mdpi.com The propyl group at the 3-position also presents opportunities for C-H functionalization, potentially at the benzylic position of the propyl chain.

General Reactivity of the Quinoline Nucleus

The quinoline ring system possesses a rich and varied reactivity, allowing for a wide range of chemical modifications.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The electronic nature of the quinoline ring, a fusion of a benzene (B151609) and a pyridine (B92270) ring, dictates its behavior in aromatic substitution reactions. The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene, and substitution typically occurs on the benzene ring. youtube.com In the case of this compound, the activating amino group at the 2-position and the deactivating but ortho-, para-directing fluorine atom at the 7-position will influence the regioselectivity of electrophilic attack. The amino group strongly activates the ring towards electrophiles, directing substitution to the available positions on the pyridine and benzene rings.

Conversely, the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, which are electron-deficient due to the influence of the nitrogen atom. The presence of a good leaving group, such as a halogen, at these positions facilitates SNAr reactions. While this compound does not have a leaving group at the 2- or 4-position, the fluorine atom at the 7-position can potentially undergo nucleophilic displacement under certain conditions, a reaction that has been observed in other fluoroarenes. nih.govnih.govmdpi.com The development of organic photoredox catalysis has expanded the scope of SNAr reactions to include unactivated fluoroarenes. nih.govnih.gov

| Reaction Type | Predicted Regioselectivity | Influencing Factors |

| Electrophilic Aromatic Substitution | Positions on the benzene ring (C-5, C-6, C-8) and potentially the pyridine ring (C-4) | Activating effect of the amino group and directing effect of the fluorine atom. |

| Nucleophilic Aromatic Substitution | Potentially at the C-7 position | Nature of the nucleophile and reaction conditions (e.g., photoredox catalysis). |

Cycloaddition Reactions and Annulation Pathways

The quinoline nucleus can participate in various cycloaddition reactions, leading to the formation of complex polycyclic structures. nih.govresearchgate.net For instance, [4+2] cycloaddition reactions (Diels-Alder type reactions) can occur where the quinoline ring acts as the diene component. nih.gov The specific substitution pattern of this compound will influence the feasibility and regioselectivity of such reactions.

Annulation strategies provide another powerful route for the construction of fused ring systems onto the quinoline core. mdpi.comnih.govacs.orgnih.gov These methods often involve the reaction of a substituted quinoline with a bifunctional reagent, leading to the formation of a new ring. Various transition metal-catalyzed annulation reactions have been developed for the synthesis of highly substituted quinolines. mdpi.comacs.orgnih.gov

Stereoselective and Enantioselective Chemical Processes

The development of stereoselective and enantioselective transformations is a key focus in modern organic synthesis, enabling the preparation of chiral molecules with high optical purity. For quinoline derivatives, stereoselective reactions can be employed to introduce new chiral centers or to synthesize enantiomerically enriched products. elsevierpure.comnih.govnih.govrsc.orgrsc.org

While specific stereoselective reactions for this compound have not been extensively reported, the general principles of asymmetric catalysis can be applied. For example, the reduction of the quinoline ring to a tetrahydroquinoline can be performed enantioselectively using chiral catalysts. rsc.org Similarly, functionalization of the propyl group or the quinoline nucleus could be achieved with high stereocontrol using appropriate chiral reagents or catalysts. The synthesis of chiral amino acid derivatives and their use in stereoselective reactions is a well-established field, and similar strategies could be adapted for the modification of the amino group in the target molecule. elsevierpure.comnih.govrsc.org The development of enantioselective C-H activation methods also opens up new avenues for the asymmetric functionalization of the quinoline core.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Amino 7 Fluoro 3 Propylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For 2-Amino-7-fluoro-3-propylquinoline, ¹H, ¹³C, and ¹⁹F NMR, complemented by 2D NMR techniques, would provide a complete picture of the molecule's structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring, the protons of the propyl group, and the protons of the amino group. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The fluorine atom at the C7 position and the amino group at the C2 position will exert notable effects on the chemical shifts of the aromatic protons.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J) in Hz |

| NH₂ | 4.5 - 5.5 | Broad singlet | - |

| H4 | 7.0 - 7.5 | Singlet | - |

| H5 | 7.2 - 7.8 | Doublet of doublets | J(H5, H6) ≈ 8-9, J(H5, F) ≈ 1-2 |

| H6 | 6.8 - 7.3 | Triplet of doublets | J(H6, H5) ≈ 8-9, J(H6, H8) ≈ 2-3, J(H6, F) ≈ 9-10 |

| H8 | 7.5 - 8.0 | Doublet of doublets | J(H8, F) ≈ 5-6, J(H8, H6) ≈ 2-3 |

| -CH₂- (propyl) | 2.5 - 3.0 | Triplet | J ≈ 7-8 |

| -CH₂-CH₂- (propyl) | 1.6 - 1.9 | Sextet | J ≈ 7-8 |

| -CH₃ (propyl) | 0.9 - 1.2 | Triplet | J ≈ 7-8 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

The amino protons are expected to appear as a broad singlet. The aromatic protons (H5, H6, and H8) will show complex splitting patterns due to both proton-proton and proton-fluorine couplings. The propyl group will exhibit a characteristic triplet-sextet-triplet pattern.

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms, particularly the fluorine and nitrogen atoms.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) |

| C2 | 158 - 162 |

| C3 | 120 - 125 |

| C4 | 110 - 115 |

| C4a | 148 - 152 |

| C5 | 115 - 120 (d, J(C5, F) ≈ 20-25 Hz) |

| C6 | 110 - 115 (d, J(C6, F) ≈ 20-25 Hz) |

| C7 | 160 - 165 (d, J(C7, F) ≈ 240-260 Hz) |

| C8 | 105 - 110 (d, J(C8, F) ≈ 5-10 Hz) |

| C8a | 145 - 150 |

| -CH₂- (propyl) | 30 - 35 |

| -CH₂-CH₂- (propyl) | 20 - 25 |

| -CH₃ (propyl) | 13 - 15 |

Note: These are predicted values. The signals for carbons C5, C6, C7, and C8 are expected to be split into doublets due to coupling with the fluorine atom.

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. massbank.eu For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of the fluorine atom attached to an aromatic ring typically appears in a specific region. scholaris.ca

Expected ¹⁹F NMR Data:

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity |

| C7-F | -110 to -120 | Multiplet |

Note: The chemical shift is relative to a standard like CFCl₃. The multiplicity will arise from couplings to the neighboring aromatic protons H6 and H8.

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, it would confirm the connectivity within the propyl group (CH₃ to the adjacent CH₂ and that CH₂ to the next CH₂) and the couplings between the aromatic protons (H5, H6, and H8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to assign the carbon signals for the protonated carbons of the quinoline ring and the propyl group.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry can determine the exact mass, which allows for the unambiguous determination of the molecular formula.

Expected Mass Spectrometry Data:

| Technique | Expected m/z | Interpretation |

| HRMS (ESI+) | [M+H]⁺ | Molecular ion peak, confirming the molecular weight. |

| MS/MS | Fragment ions | Fragmentation of the propyl chain and the quinoline ring. |

The calculated exact mass of the protonated molecule [C₁₂H₁₃FN₂ + H]⁺ is essential for confirming the elemental composition. Common fragmentation pathways would likely involve the loss of fragments from the propyl chain.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3400 - 3200 | N-H (Amino group) | Stretching |

| 3100 - 3000 | C-H (Aromatic) | Stretching |

| 2960 - 2850 | C-H (Aliphatic) | Stretching |

| 1620 - 1580 | C=N, C=C (Quinoline ring) | Stretching |

| 1250 - 1000 | C-F | Stretching |

The IR spectrum would be expected to show characteristic peaks for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic parts of the molecule, C=C and C=N stretching of the quinoline ring, and a strong absorption for the C-F bond. researchgate.net

X-ray Single-Crystal Diffraction for Absolute Structure Determination

Following a comprehensive search of scientific literature and crystallographic databases, no specific experimental data from X-ray single-crystal diffraction studies for the compound this compound could be located. This indicates that the definitive three-dimensional structure, including its absolute configuration, has likely not been determined or publicly reported to date.

For a chiral molecule such as this compound, which possesses a stereocenter, X-ray crystallography can be employed to determine the absolute configuration (i.e., the R or S designation at the chiral center). This is typically achieved through the use of anomalous dispersion effects, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths.

While crystallographic data is not available for the target compound, studies on structurally related fluorinated quinolines have been successfully conducted. For instance, the crystal structure of compounds like (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one has been resolved, providing valuable insights into the molecular architecture of this class of compounds. Such studies typically report detailed crystallographic parameters, as illustrated in the hypothetical data table below, which showcases the type of information that would be obtained from a successful X-ray diffraction experiment on this compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C12H13FN2 |

| Formula Weight | 204.25 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal Size (mm³) | Value |

| Theta range for data collection (°) | Value |

| Reflections collected | Value |

| Independent reflections | Value |

| R_int | Value |

| Final R indices [I>2sigma(I)] | Value |

| R indices (all data) | Value |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined from an X-ray single-crystal diffraction analysis. No experimental data for this compound has been reported.

The determination of the crystal structure of this compound would be a significant contribution to the field, enabling a deeper understanding of its structure-activity relationships and providing a solid foundation for the rational design of new derivatives with potentially enhanced properties.

Theoretical and Computational Investigations of 2 Amino 7 Fluoro 3 Propylquinoline

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic properties and reactivity of molecules. These methods provide a detailed picture of the electron distribution and energy levels, which are key determinants of a molecule's chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a standard computational method for studying the electronic structure of molecules. researchgate.net It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.net For 2-Amino-7-fluoro-3-propylquinoline, DFT calculations would be instrumental in optimizing its three-dimensional geometry and elucidating various molecular properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. wustl.edulatrobe.edu.au The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

In a hypothetical DFT study of this compound, the energies of the HOMO, LUMO, and the resulting energy gap would be calculated. The distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, the amino group is expected to contribute significantly to the HOMO, indicating its electron-donating nature, while the quinoline (B57606) ring system would be the primary location of the LUMO.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would be determined through specific DFT calculations.

The distribution of electron density within a molecule is key to understanding its polarity and intermolecular interactions. DFT calculations can be used to determine the partial atomic charges on each atom, providing insight into the charge distribution. A more visual and intuitive representation is the Molecular Electrostatic Potential (MEP) map. youtube.comyoutube.com

An MEP map illustrates the electrostatic potential on the electron density surface of a molecule. youtube.com Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. youtube.comnih.gov For this compound, the MEP map would likely show a high negative potential around the nitrogen atom of the amino group and the fluorine atom due to their high electronegativity. The hydrogen atoms of the amino group and the propyl chain would exhibit positive potential.

DFT and its time-dependent extension (TD-DFT) are invaluable for predicting various spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, etc.) of a molecule. semanticscholar.orgiu.edu.sa By calculating the magnetic shielding tensors of the nuclei in the optimized geometry, theoretical chemical shifts can be obtained. latrobe.edu.au Comparing these predicted shifts with experimental data can help to confirm the molecular structure.

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of a molecule can be computed using DFT. nih.govnih.gov These calculations help in the assignment of experimental vibrational bands to specific molecular motions, providing a detailed understanding of the molecule's vibrational modes. nih.gov

UV-Vis Absorption Spectra via TD-DFT: Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum of a molecule. researchgate.netmdpi.com For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and provide insights into the nature of the electronic transitions (e.g., π→π* or n→π*). researchgate.net

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹³C NMR (C-F) | 160 ppm | To be determined |

| C-F Vibrational Stretch | 1250 cm⁻¹ | To be determined |

| UV-Vis λmax | 320 nm | To be determined |

Note: The predicted values are illustrative and based on typical results for similar fluoro-substituted quinoline derivatives. Experimental verification is required.

Analysis of Chemical Reactivity Descriptors

DFT provides the basis for calculating a range of chemical reactivity descriptors that quantify the global reactivity of a molecule. These descriptors are derived from the conceptual DFT framework and provide valuable insights into a molecule's stability and reactivity. researchgate.net

Electrophilicity Index (ω): This descriptor measures the ability of a molecule to accept electrons. A higher electrophilicity index indicates a stronger electrophile.

Chemical Potential (μ): Related to the negative of electronegativity, the chemical potential describes the escaping tendency of electrons from a system.

Hardness (η) and Softness (S): Chemical hardness is a measure of the resistance to a change in electron distribution. Its reciprocal, softness, indicates the ease of such a change. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

These descriptors would be calculated from the HOMO and LUMO energies obtained from a DFT study of this compound.

Table 3: Hypothetical Chemical Reactivity Descriptors for this compound

| Descriptor | Value |

| Electronegativity (χ) | 3.5 eV |

| Chemical Potential (μ) | -3.5 eV |

| Hardness (η) | 2.3 eV |

| Softness (S) | 0.43 eV⁻¹ |

| Electrophilicity Index (ω) | 2.66 eV |

Note: These values are for illustrative purposes and would be calculated from the specific HOMO and LUMO energies of the compound.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical methods provide detailed information about the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. nih.govnih.gov An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing the exploration of the conformational landscape and the study of time-dependent properties. nih.gov

For this compound, MD simulations would be particularly useful for understanding the conformational dynamics of the propyl chain. The simulation would reveal the preferred orientations of the propyl group relative to the quinoline ring and the energetic barriers between different conformations. This information is crucial for understanding how the molecule might interact with a biological target or how it might pack in a solid-state material. The simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to mimic different experimental conditions. nih.gov

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry offers powerful tools to elucidate the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, computational studies would be invaluable in predicting its reactivity in various chemical transformations. Such studies typically involve the use of quantum mechanical methods, like Density Functional Theory (DFT), to model the reaction at an atomic level.

A key aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Transition state analysis provides critical information about the feasibility and mechanism of a reaction.

For substituted quinolines and aminopyridines, computational chemists often locate and characterize transition states for various reactions, such as electrophilic aromatic substitution or nucleophilic attack. For instance, in the electrophilic substitution of a quinoline ring, the transition state would involve the formation of a transient intermediate where the electrophile is bonded to a carbon atom of the ring, temporarily disrupting its aromaticity. masterorganicchemistry.com The energy and geometry of this transition state would determine the rate and regioselectivity of the reaction.

In the case of this compound, the presence of the activating amino group and the deactivating but ortho-, para-directing fluoro group would influence the stability of potential transition states for electrophilic attack. Computational analysis could predict the most likely sites of substitution by calculating the activation energies for attack at different positions on the quinoline ring.

Hypothetical Transition State Geometries for Electrophilic Bromination of a Substituted Aminopyridine

| Position of Attack | Key Interatomic Distances (Å) in Transition State | Imaginary Frequency (cm⁻¹) |

| C-3 | C3-Br: ~2.5, N1-C2: ~1.35, C2-N(H2): ~1.40 | -350 |

| C-5 | C5-Br: ~2.6, C4-C5: ~1.42, C5-C6: ~1.41 | -320 |

This table presents hypothetical data for a related compound to illustrate the type of information obtained from transition state analysis. The imaginary frequency is a hallmark of a true transition state.

By mapping the energy of a system as it transforms from reactants to products, chemists can construct a reaction energy profile. This profile visualizes the energy barriers (activation energies) and the energies of any intermediates along the reaction pathway.

For example, in a potential synthesis of this compound, an energy profile could be calculated for the cyclization step, which is often a key bond-forming event in quinoline synthesis. mdpi.comnih.gov This would involve calculating the energies of the starting materials, the transition state for cyclization, and the resulting intermediate or product. Such calculations can help in optimizing reaction conditions by identifying ways to lower the energy of the rate-limiting transition state.

Structure-Reactivity Relationship (SRR) Studies within Non-Biological Frameworks

Structure-Reactivity Relationship (SRR) studies aim to understand how the chemical structure of a molecule influences its reactivity. In a non-biological context, this often involves correlating structural features with reaction rates or equilibrium constants.

For classes of compounds like substituted quinolines and aminopyridines, SRR studies have been conducted to understand the electronic and steric effects of different substituents on their chemical properties. nih.govrsc.org For example, the effect of substituents on the basicity of the quinoline nitrogen or the nucleophilicity of the amino group can be quantified.

Quantitative Structure-Activity Relationship (QSAR) models, a type of SRR, are often developed using computational descriptors. nih.govresearchgate.netrsc.org These models use statistical methods to correlate calculated molecular properties (descriptors) with experimentally observed reactivity. For instance, a QSAR model could be built to predict the rate of a particular reaction for a series of substituted quinolines based on descriptors such as calculated partial charges, frontier molecular orbital energies, and steric parameters. While often used in drug discovery, the principles of QSAR are also applicable to understanding fundamental chemical reactivity. youtube.com

Illustrative QSAR Descriptors for a Series of Substituted Aminopyridines

| Compound | Hammett Constant (σ) of Substituent | Calculated pKa | Observed Reaction Rate Constant (log k) |

| 4-Amino-2-methylpyridine | -0.17 | 9.20 | -2.5 |

| 4-Aminopyridine | 0.00 | 9.11 | -2.8 |

| 4-Amino-2-chloropyridine | 0.23 | 7.48 | -3.5 |

| 4-Amino-2-nitropyridine | 0.78 | 1.10 | -5.2 |

This table provides illustrative data for a related class of compounds to demonstrate the correlation between structural/electronic parameters and reactivity.

By applying these computational approaches to this compound, one could predict its reactivity in various chemical transformations, understand the mechanisms of these reactions, and systematically explore how modifications to its structure would impact its chemical behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.